
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone is a complex organic compound that features both isoquinoline and imidazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and imidazole intermediates separately, followed by their coupling.
-
Preparation of Isoquinoline Intermediate
Starting Material: 5-methoxyisoquinoline
Reaction: Cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Conditions: Reflux in an appropriate solvent like dimethylformamide.
-
Preparation of Imidazole Intermediate
Starting Material: Imidazole
Reaction: Acylation using a suitable acyl chloride.
Conditions: Room temperature in the presence of a base like triethylamine.
-
Coupling Reaction
Reaction: The isoquinoline and imidazole intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: Room temperature in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the isoquinoline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone: shares similarities with other imidazole and isoquinoline derivatives, such as:
Uniqueness
- The unique combination of isoquinoline and imidazole moieties in this compound provides it with distinct chemical and biological properties that are not observed in simpler imidazole or isoquinoline derivatives.
特性
CAS番号 |
921761-21-9 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC名 |
(1-cyclopropyl-5-methoxyisoquinolin-7-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-9-12(17(21)20-7-6-18-10-20)8-14-13(15)4-5-19-16(14)11-2-3-11/h4-11H,2-3H2,1H3 |
InChIキー |
SOWOGGKDVVFCFN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1C=CN=C2C3CC3)C(=O)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)

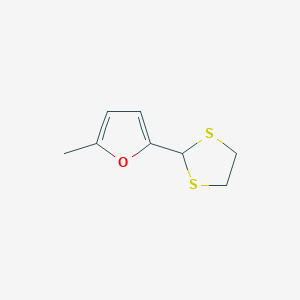
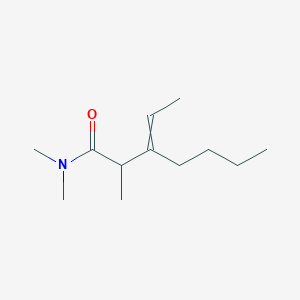
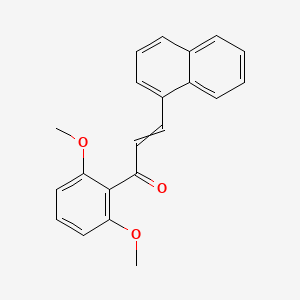
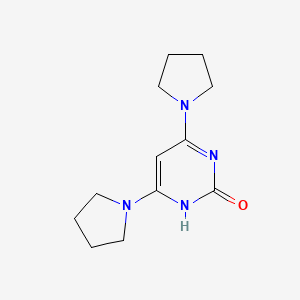
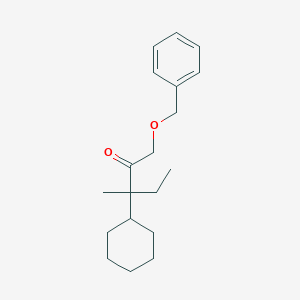

![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)


![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)

